4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLKNCRSYTXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 201.54 g/mol
The trifluoromethyl group (-CF) is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this compound.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
2. Anticancer Activity
Research has demonstrated that pyridine derivatives can act as inhibitors of cancer cell growth. Specifically, studies on related compounds have shown moderate cytotoxicity against ovarian and breast cancer cell lines, suggesting that this compound may possess similar anticancer properties . The compound's mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth.
3. Antidiabetic Potential
The ability of certain pyridine derivatives to enhance insulin sensitivity has been explored in vitro. Compounds with similar structural characteristics have been shown to stimulate glucose uptake in muscle and fat cells, which could position them as potential agents for managing diabetes .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyridine derivatives inhibit key enzymes involved in metabolic pathways, including those related to cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular functions.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting their growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing pyridines against clinical isolates of Staphylococcus aureus. The results indicated that the tested compounds exhibited significant antibacterial activity, with MIC values comparable to established antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
In a cytotoxicity assay involving ovarian cancer cell lines, derivatives similar to this compound displayed IC values in the micromolar range, demonstrating their potential as anticancer agents .
Summary Table of Biological Activities
Scientific Research Applications
Agrochemical Applications
4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized for crop protection against pests and diseases.
Key Agrochemical Products
- Fluazifop-butyl : The first TFMP derivative introduced into the agrochemical market, it acts as a herbicide.
- Other TFMP Derivatives : Over 20 new agrochemicals containing TFMP moieties have received ISO common names, indicating their commercial viability .
Pharmaceutical Applications
The compound is also significant in pharmaceutical chemistry. It is involved in the synthesis of various bioactive molecules that exhibit therapeutic properties.
Pharmaceutical Uses
- Drug Intermediates : this compound is used as an intermediate for synthesizing several pharmaceutical agents.
- Clinical Candidates : Several candidates containing the TFMP structure are currently under clinical trials, with some already approved for market use .
Synthetic Applications
The compound's reactivity allows it to be used in various synthetic pathways to produce other valuable chemicals.
Synthesis Techniques
- Chlorination and Fluorination : The compound can undergo chlorination to introduce additional chlorine atoms, enhancing its utility as a synthetic building block for more complex structures .
- Functional Group Transformations : Its hydroxyl group can be modified to yield different derivatives, broadening its application scope in organic synthesis .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison of 4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine with key analogs:
Key Observations :
- Hydroxy vs.
- Chlorine Position : Chlorine at C4 (target compound) vs. C2 (2-Chloro-3-CF₃-pyridine) alters electronic distribution, affecting reactivity. C4-Cl may stabilize the ring via inductive effects, while C2-Cl increases steric hindrance .
- Trifluoromethyl Group: The -CF₃ group at C2 (target) contributes to electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to methoxy or chloro analogs, which are more lipophilic .
- Stability : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit enhanced thermal and oxidative stability. The target compound requires storage at 2–8°C, indicating sensitivity to degradation under ambient conditions .
Preparation Methods
Synthesis of 2-chloro-4-(trifluoromethyl)pyridine as a Precursor
- Method Overview: Vinyl n-butyl ether reacts with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.
- This intermediate is then reacted with trimethylphosphonoacetate under base and inert atmosphere to yield a mixture of compounds (Formula I and II).
- Subsequent reaction with ammonium acetate generates 2-hydroxy-4-trifluoromethylpyridine, which is finally chlorinated to obtain 2-chloro-4-trifluoromethylpyridine.
- This method features mild conditions, stable intermediates, and high yields, suitable for large-scale production.
Conversion to this compound
- While direct literature on the exact step converting 2-chloro-4-(trifluoromethyl)pyridine to this compound is limited, the hydroxylation at position 3 and chlorination at position 4 can be achieved via controlled electrophilic substitution or nucleophilic aromatic substitution reactions, often involving intermediate diazotization or metal-catalyzed processes.
- Research indicates that selective hydroxylation can be performed under mild conditions using ammonium acetate or other nitrogen-containing reagents, followed by regioselective chlorination.
Alternative Preparation Routes and Catalytic Methods
Catalytic Reduction and Dechlorination
- A related method for trifluoromethyl chloropyridines involves catalytic reduction and dechlorination of highly chlorinated trifluoromethylpyridines.
- For example, 2,3,6-trichloro-5-trifluoromethylpyridine undergoes reduction in the presence of palladium catalysts and acid-binding agents in lower aliphatic alcohol solvents (methanol, ethanol, etc.) under controlled temperature (−10 to 65 °C) and hydrogen pressure (0.1–2.0 MPa).
- This process yields 2-chloro-3-trifluoromethylpyridine with high purity (>98%) and selectivity (~95%), demonstrating the feasibility of catalytic methods for preparing chlorotrifluoromethylpyridines.
- Such catalytic methods could be adapted or extended to produce hydroxylated derivatives by modifying reaction conditions or using appropriate functional group transformations.
Vapor-Phase Catalytic Chlorination and Fluorination
- Vapor-phase reactors combining fluidized-bed catalysts and empty phases have been used to fluorinate and chlorinate methylpyridines.
- Starting from 3-picoline, chlorination and fluorination steps lead to trifluoromethylpyridines, including 2-chloro-3-(trifluoromethyl)pyridine as a minor product.
- These methods allow for continuous production and can be optimized for regioselective substitution patterns.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The method described in provides a comprehensive synthetic route to produce trifluoromethyl chloropyridines with hydroxyl functionality, emphasizing mild reaction conditions and high yields suitable for scale-up.
- Catalytic hydrogenation and dechlorination (as in) offer a clean and efficient alternative, with the ability to control selectivity via temperature, pressure, and catalyst loading.
- Vapor-phase methods () are promising for continuous industrial synthesis but may require further optimization for specific hydroxylated derivatives.
- Environmental and cost factors favor methods that avoid harsh reagents such as diazonium salts or fluorinating agents under extreme conditions.
Q & A
Basic: What are the common synthetic routes for 4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence regioselectivity?
Answer:
The synthesis typically involves halogenation and hydroxylation of trifluoromethyl-substituted pyridine precursors. For example:
- Step 1: Trifluoromethylation of pyridine derivatives using agents like CF₃Cu or CF₃SiMe₃ under palladium catalysis to introduce the -CF₃ group .
- Step 2: Chlorination at the 4-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in acidic media .
- Step 3: Hydroxylation at the 3-position via hydrolysis of a protected intermediate (e.g., methoxy to hydroxy using BBr₃) .
Key variables affecting regioselectivity:
- Catalysts: Palladium or copper catalysts direct substitution patterns .
- Temperature: Lower temperatures favor kinetic control, reducing side reactions .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .
Advanced: How can computational methods predict the electronic properties of this compound, and what contradictions exist between DFT models and experimental data?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 5.2 eV suggests moderate stability) .
Contradictions:
- Acidity of the hydroxyl group: DFT may underestimate pKa due to solvation effects. Experimental pKa values (~8.5) are lower than calculated (~9.3) .
- Trifluoromethyl group orientation: Some models fail to account for steric effects in crystal structures, leading to discrepancies in bond angle predictions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR: Identifies -CF₃ chemical shifts (δ ≈ -60 to -65 ppm) and confirms purity .
- IR spectroscopy: Detects O-H stretching (3200–3600 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 213.98) .
Note: X-ray crystallography resolves positional ambiguities, especially for hydroxyl and chloro substituents .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence substitution reactions in derivatives of this compound?
Answer:
- Steric effects: The bulky -CF₃ group hinders nucleophilic attack at the 2-position, favoring reactions at the 4-chloro or 3-hydroxy sites .
- Electronic effects: The -CF₃ group withdraws electrons, making the pyridine ring more electrophilic. This enhances Suzuki coupling at the 4-chloro position but reduces nucleophilic aromatic substitution rates .
Example: In cross-coupling reactions, Pd-catalyzed conditions achieve >80% yield for 4-aryl derivatives, while SNAr reactions require activating groups (e.g., -NO₂) at the 5-position .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmacophore development: The hydroxyl and chloro groups serve as hydrogen-bond donors/acceptors in kinase inhibitors .
- Prodrug synthesis: Esterification of the 3-hydroxy group improves bioavailability for antiviral agents .
Case study: Derivatives inhibit cytochrome P450 enzymes (IC₅₀ ≈ 1.2 µM), validated via in vitro microsomal assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Common discrepancies:
- IC₅₀ variability: Differences in assay conditions (e.g., pH, co-solvents) alter protonation states and activity .
- Purity issues: Trace halogenated byproducts (e.g., 4,5-dichloro derivatives) may skew results .
Methodological solutions:
- HPLC-MS purification to ensure >98% compound purity .
- Standardized assays: Use identical cell lines (e.g., HEK293) and buffer systems for cross-study comparisons .
Advanced: What strategies optimize the scalability of multi-step syntheses for this compound?
Answer:
-
Stepwise optimization:
Step Key Parameter Optimal Condition Yield Trifluoromethylation Catalyst loading 5 mol% Pd(OAc)₂ 72% Chlorination Solvent DCM at 0°C 85% Hydroxylation Reagent BBr₃ in CH₂Cl₂ 90% -
Flow chemistry: Continuous processing reduces intermediate isolation steps and improves throughput .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, goggles, and fume hood use due to potential lachrymatory effects .
- Waste disposal: Halogenated waste containers for chloro derivatives; neutralize acidic byproducts before disposal .
Note: LC-MS monitoring is recommended to detect toxic degradation products (e.g., HF gas under high heat) .
Advanced: How does the trifluoromethyl group affect the compound’s metabolic stability in pharmacokinetic studies?
Answer:
- Enhanced stability: The -CF₃ group resists oxidative metabolism by liver enzymes, increasing plasma half-life (t₁/₂ ≈ 6.7 hrs in rats) .
- Phase II metabolism: Glucuronidation of the 3-hydroxy group is the primary clearance pathway, confirmed via UDP-glucuronosyltransferase assays .
Contradiction: Some studies report rapid renal excretion due to high logP (~2.5), suggesting conflicting models of distribution .
Advanced: What computational tools model the solvation effects of this compound in aqueous vs. nonpolar environments?
Answer:
- COSMO-RS: Predicts solubility trends (e.g., 12 mg/mL in water vs. 45 mg/mL in ethanol) .
- MD simulations: Reveal hydrogen-bonding networks between the hydroxyl group and water molecules, explaining pH-dependent aggregation .
Limitation: Most models underestimate entropy changes in polar solvents, requiring experimental validation via isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
